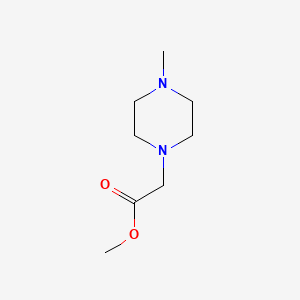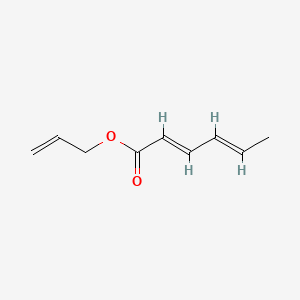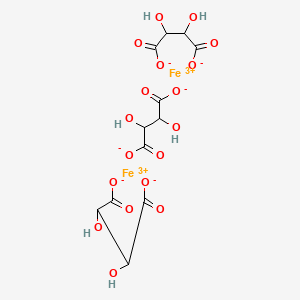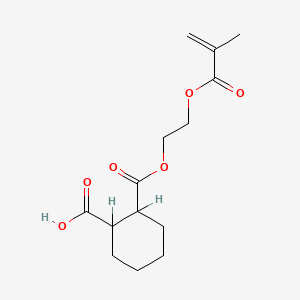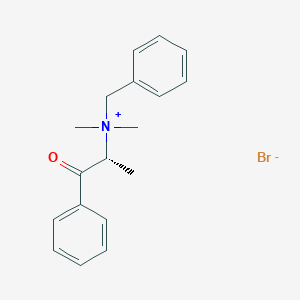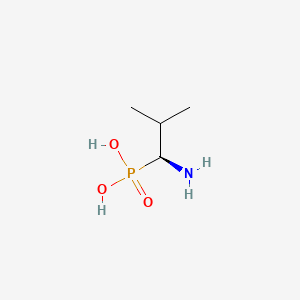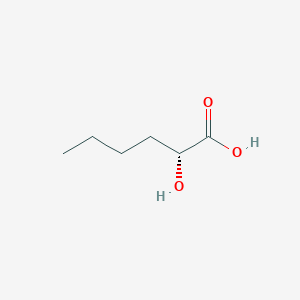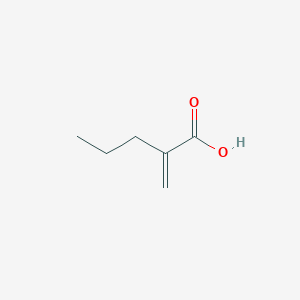![molecular formula C27H21Cl3 B1599116 1,3,5-Tris[4-(chloromethyl)phenyl]benzene CAS No. 66449-09-0](/img/structure/B1599116.png)
1,3,5-Tris[4-(chloromethyl)phenyl]benzene
Overview
Description
1,3,5-Tris[4-(chloromethyl)phenyl]benzene is an organic compound consisting of a central benzene ring substituted with three benzene rings, each bearing a chloromethyl group at the para position. Its structure imparts unique chemical properties, making it valuable in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Tris[4-(chloromethyl)phenyl]benzene is synthesized via Friedel-Crafts alkylation, where benzene reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride or ferric chloride. The reaction typically requires a non-aqueous solvent, like dichloromethane or carbon disulfide, and is conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production method is scaled up with continuous flow reactors to ensure a consistent yield. The raw materials are introduced into the reactor with precise temperature and pressure control to optimize the reaction efficiency. Post-reaction, the product undergoes purification through distillation or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Tris[4-(chloromethyl)phenyl]benzene undergoes various reactions, including:
Oxidation: The chloromethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of the benzene rings or chloromethyl groups to yield respective hydrogenated compounds.
Substitution: Nucleophilic substitution can occur at the chloromethyl groups, leading to the formation of derivatives through reactions with nucleophiles such as amines, thiols, or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reducing Agents: Hydrogen gas with palladium/carbon, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols, etc., often used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products depend on the specific reactions and reagents used:
Oxidation yields aldehydes or acids.
Reduction results in hydrogenated chloromethyl derivatives.
Substitution forms a variety of derivatives with substituted functional groups.
Scientific Research Applications
1,3,5-Tris[4-(chloromethyl)phenyl]benzene finds extensive use in:
Chemistry: As a core structure in dendrimers and other polymers due to its multi-functional groups.
Biology: Serving as a scaffold for drug design, where the chloromethyl groups are modified to attach biologically active moieties.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceuticals with unique properties.
Industry: Used in the manufacture of advanced materials such as polymers, resins, and coatings, providing rigidity and functionality to the final products.
Mechanism of Action
The mechanism involves:
Molecular Targets: It acts on chemical pathways by interacting with functional groups, enabling the synthesis of complex molecules.
Pathways Involved: Involves electrophilic aromatic substitution (Friedel-Crafts), nucleophilic substitution, and oxidation-reduction pathways.
Comparison with Similar Compounds
1,3,5-Tris[4-(chloromethyl)phenyl]benzene is unique compared to other compounds due to the presence of three chloromethyl groups which provide multiple reaction sites. Similar compounds might include:
1,3,5-Tris(bromomethyl)benzene: Similar structure but with bromine substituents instead of chlorine.
1,3,5-Tris(4-methylphenyl)benzene: Lacks halogen functionality, making it less reactive in substitution reactions.
Triphenylmethane: A more basic structure with less functionalization potential.
This compound stands out with its specific reactivity and application potential in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
1,3,5-tris[4-(chloromethyl)phenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21Cl3/c28-16-19-1-7-22(8-2-19)25-13-26(23-9-3-20(17-29)4-10-23)15-27(14-25)24-11-5-21(18-30)6-12-24/h1-15H,16-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGIKSOVIQLLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=CC(=CC(=C2)C3=CC=C(C=C3)CCl)C4=CC=C(C=C4)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50399673 | |
| Record name | 1,1':3',1''-Terphenyl, 4,4''-bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66449-09-0 | |
| Record name | 1,1':3',1''-Terphenyl, 4,4''-bis(chloromethyl)-5'-[4-(chloromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50399673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


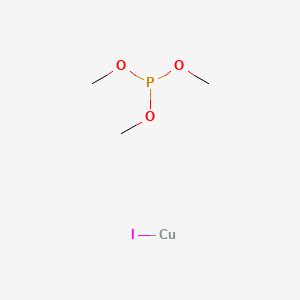
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]dodecanamide](/img/structure/B1599034.png)
